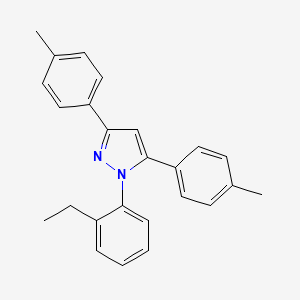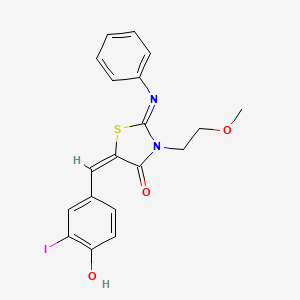![molecular formula C18H15BrN2O3S B10885777 (2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10885777.png)
(2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated hydroxybenzylidene group, and an ethoxyphenyl imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-hydroxybenzaldehyde with 4-ethoxyaniline to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of a catalyst such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential as a fluorescent probe. Its ability to interact with DNA and proteins makes it a valuable tool for investigating biological processes at the molecular level .
Medicine
In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Studies have indicated its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation, making it a candidate for anticancer drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability under various conditions.
Mécanisme D'action
The mechanism of action of (2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and DNA. The brominated hydroxybenzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the thiazolidinone ring can intercalate with DNA, disrupting its normal function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,5E)-5-(4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
(2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one: Contains a methoxy group instead of an ethoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the brominated hydroxybenzylidene group and the ethoxyphenyl imino group in (2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one imparts unique chemical and biological properties. These features enhance its potential as a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C18H15BrN2O3S |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O3S/c1-2-24-13-6-4-12(5-7-13)20-18-21-17(23)16(25-18)10-11-3-8-15(22)14(19)9-11/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-10+ |
Clé InChI |
DFGKGIWGUMKOET-MHWRWJLKSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/S2 |
SMILES canonique |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)Br)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone](/img/structure/B10885695.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885705.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine](/img/structure/B10885713.png)

![(2E)-3-[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10885729.png)
![3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10885735.png)
![4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B10885738.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10885751.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10885764.png)


![Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B10885794.png)
![(5E)-5-[(3-bromophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone](/img/structure/B10885799.png)
